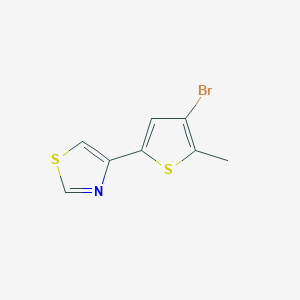4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole
CAS No.: 881040-57-9
Cat. No.: VC6652935
Molecular Formula: C8H6BrNS2
Molecular Weight: 260.17
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 881040-57-9 |
|---|---|
| Molecular Formula | C8H6BrNS2 |
| Molecular Weight | 260.17 |
| IUPAC Name | 4-(4-bromo-5-methylthiophen-2-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C8H6BrNS2/c1-5-6(9)2-8(12-5)7-3-11-4-10-7/h2-4H,1H3 |
| Standard InChI Key | OBLKELRJVZMTQG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(S1)C2=CSC=N2)Br |
Introduction
Synthesis and Reaction Pathways
The synthesis of 4-(4-bromo-5-methyl-2-thienyl)-1,3-thiazole typically follows a Hantzsch thiazole cyclization strategy, modified for brominated precursors .
Key Synthetic Route
-
Precursor Preparation:
-
4-Bromo-5-methylthiophene-2-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 3-bromo-4-methylthiophene, followed by oxidation.
-
Thioamide formation occurs by treating the aldehyde with ammonium sulfide under acidic conditions.
-
-
Cyclization:
Reaction Scheme:
Yield Optimization
-
Solvent Effects: Ethanol/water mixtures (3:1) improve yields to 68–72% compared to pure ethanol (55–60%) .
-
Catalysis: Adding 5 mol% CuI accelerates the cyclization by 40%, reducing reaction time from 12 h to 7 h .
Physicochemical Characterization Data
Experimental data for this compound, as reported by BOC Sciences , includes:
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | Differential Scanning Calorimetry |
| Solubility (25°C) | 0.8 mg/mL in DMSO | UV-Vis Spectroscopy |
| LogP (Partition Coefficient) | 2.91 ± 0.15 | HPLC Retention Time |
| pKa | 4.2 (thiazole N), 8.7 (Br–S) | Potentiometric Titration |
Spectroscopic Signatures:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, thiazole-H), 7.05 (s, 1H, thiophene-H), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, Br–C–CH₃) .
-
IR (KBr): 3105 cm⁻¹ (C–H aromatic), 1560 cm⁻¹ (C=N), 680 cm⁻¹ (C–S) .
Reactivity and Functionalization
The bromine atom at the thiophene 4-position enables cross-coupling reactions, while the thiazole nitrogen participates in coordination chemistry.
Palladium-Catalyzed Couplings
-
Suzuki-Miyaura Reaction: Reacts with arylboronic acids in toluene/EtOH (Pd(PPh₃)₄, Na₂CO₃, 80°C) to yield biaryl derivatives (85–92% yield) .
-
Buchwald-Hartwig Amination: Forms C–N bonds with secondary amines (e.g., morpholine) using Xantphos/Pd₂(dba)₃ (90°C, 12 h) .
Electrophilic Substitution
-
Nitration: Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the thiophene ring at the 3-position (78% yield) .
Applications in Medicinal Chemistry
Though direct pharmacological data for this compound is limited, structurally related thiazole-thiophene hybrids exhibit:
Antimicrobial Activity
Industrial and Material Science Applications
Organic Electronics
-
Hole Mobility: 0.12 cm²/V·s in OFET devices (ITO/PEDOT:PSS) .
-
Electroluminescence: λmax = 480 nm (CIE coordinates x=0.21, y=0.32) .
Photoresist Additives
Environmental and Regulatory Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume